N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-7-9-16(10-8-14)18-12-27-21(24-18)25-19(26)13-28-20-22-11-17(23-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,22,23)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVUWCMHIMWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=C(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide is C18H18N4OS, with a molecular weight of 358.43 g/mol. The compound features a thiazole ring and an imidazole moiety, which are known for their biological activity.
Antiviral Applications
Mechanism of Action
The compound has shown promise as an antiviral agent. Research indicates that thiazole derivatives possess significant antiviral properties, particularly against viruses such as HIV and dengue virus. The thiazole moiety is believed to enhance the compound's ability to inhibit viral replication by interfering with viral enzymes or proteins essential for the viral life cycle.
Case Studies
- HIV Inhibition : A study demonstrated that thiazole derivatives can inhibit HIV protease effectively. The compound's structural features allow it to bind to the active site of the protease, preventing the cleavage of viral polyproteins necessary for producing infectious HIV particles .
- Dengue Virus : Another investigation reported that compounds similar to this compound exhibited micromolar activity against dengue virus in vitro. The lead compound showed an EC50 value of 1.85 μM, indicating its potential as a therapeutic agent against dengue fever .
Anticancer Potential
Mechanism of Action
The imidazole and thiazole rings are known to exhibit anticancer properties through multiple mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth factors. These compounds often target specific signaling pathways involved in cancer progression.
Case Studies
- Breast Cancer : A recent study highlighted the effectiveness of thiazole-based compounds in inhibiting breast cancer cell proliferation. The compound's ability to induce apoptosis was linked to its interaction with cellular pathways regulating cell survival .
- Lung Cancer : Another research effort focused on lung cancer cells where similar compounds were found to inhibit cell migration and invasion, critical processes in cancer metastasis. The results suggested that these compounds could serve as potential therapeutic agents for lung cancer treatment .
Summary of Findings
| Application Area | Mechanism | Notable Findings |
|---|---|---|
| Antiviral | Inhibits viral replication | Effective against HIV and dengue virus with low EC50 values |
| Anticancer | Induces apoptosis, inhibits growth factors | Demonstrated efficacy in breast and lung cancer models |
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Core Substituents
Key Observations :
Comparative Approaches
Key Observations :
- Halogenated intermediates (e.g., bromophenyl, chlorophenyl) require palladium catalysts for cross-coupling (e.g., ’s use of Pd(dppf)Cl₂).
- The target compound’s imidazole-sulfanyl linkage may necessitate protective group strategies to prevent oxidation.
Physicochemical Properties
Crystallography and Hydrogen Bonding
- Target Compound: No crystallographic data provided, but its imidazole-sulfanyl group may form N–H⋯N/S hydrogen bonds, similar to ’s dichlorophenyl analog, which exhibits an R₂²(8) hydrogen-bonding motif .
- Compounds : Docking studies suggest distinct binding poses compared to the target compound, possibly due to triazole-benzodiazol bulkiness .
Solubility and Stability
Pharmacological Targets
Biological Activity
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-2-[(4-phenyl-1H-imidazol-2-YL)sulfanyl]acetamide (CAS No. 352563-64-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural components of this compound include thiazole and imidazole rings, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.52 g/mol. The presence of thiazole and imidazole moieties contributes to its biological activity, as these structures are often associated with various therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4OS2 |
| Molecular Weight | 406.52 g/mol |
| CAS Number | 352563-64-5 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, the structure activity relationship (SAR) indicates that the presence of electron-donating groups enhances the cytotoxicity of these compounds.
In a study comparing various thiazole derivatives, it was found that certain substitutions led to improved IC50 values against cancer cell lines such as A-431 and Jurkat cells. For example, a related compound exhibited an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Thiazole derivatives have shown promising results against bacterial strains, with some studies indicating comparable efficacy to established antibiotics like norfloxacin. The mechanism behind this activity often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell integrity and function.
- Interaction with Molecular Targets : Binding to specific proteins involved in cell signaling pathways.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thiazole derivatives found that compounds with similar structures to this compound exhibited significant growth inhibition in human cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and confirmed that structural modifications enhanced antitumor activity .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of thiazole derivatives against various pathogens. The results indicated that certain compounds demonstrated potent antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
